2-(2-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
Description
2-(2-Chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule featuring a central acetamide scaffold. Its structure comprises a 2-chlorophenyl group attached to the α-carbon of the acetamide moiety and a substituted pyridine-furan hybrid group at the nitrogen position. The pyridine ring is substituted at the 5-position with a furan-3-yl group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-4-2-1-3-14(17)8-18(22)21-10-13-7-16(11-20-9-13)15-5-6-23-12-15/h1-7,9,11-12H,8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWFUKVDIJHSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings :
- However, the furan’s lower basicity could reduce hydrogen-bonding efficiency compared to pyridine .
- Binding Affinity Trends: Cyanophenyl derivatives (e.g., 5RGZ) exhibit stronger binding (-22.5 kcal/mol) than chlorophenyl analogues, likely due to the cyano group’s electron-withdrawing effects enhancing polar interactions .
Thiophene and Benzodiazepine Analogues
Thiophene-containing compounds (e.g., methyl 2-(2-chlorophenyl)-2-(thieno[3,2-c]pyridin-5-yl)acetate hydrochloride) and benzodiazepines (e.g., 5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one) highlight divergent pharmacological profiles:
Key Differences :
- Solubility : The target compound’s furan-pyridine group may improve solubility over thiophene derivatives (LogP ~2.8 vs. 3.2) due to furan’s polarity .
- Metabolism : Benzodiazepines exhibit higher metabolic stability owing to their fused-ring systems, whereas acetamide-based compounds (target) are prone to hydrolysis .
Acetamide Derivatives with Varied Heterocycles
From regulatory and synthetic datasets (e.g., EPA listings):
Insights :
- Thienyl vs. Furan-Pyridine : Thienyl groups (e.g., 87674-68-8) confer greater lipophilicity but reduce hydrogen-bonding capacity compared to the target compound’s furan-pyridine hybrid .
- Amine vs. Acetamide : N-[(2-Chlorophenyl)methyl]propan-2-amine lacks the acetamide backbone, shifting its mechanism from enzymatic inhibition to receptor binding .
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